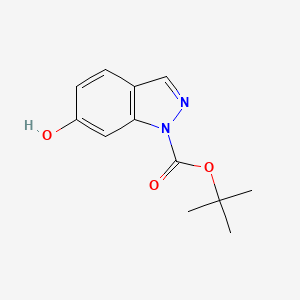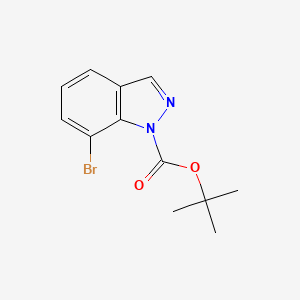
(all-Z)-6,9,12,15,18-Heneicosapentaensäure-Methylester
Übersicht
Beschreibung
- Seine Struktur ähnelt der von Eicosapentaensäure (EPA) , jedoch mit einem zusätzlichen Kohlenstoffatom am Carboxyl-Ende, wodurch die erste Doppelbindung in der Δ6-Position liegt .
Heneicosapentaensäuremethylester: (HPA) ist eine Fettsäure, die in geringen Mengen in Grünalgen und Fischölen vorkommt.
Wissenschaftliche Forschungsanwendungen
Chemie: HPA-Methylester dient als wertvolles Werkzeug zur Untersuchung des Lipidstoffwechsels und der Fettsäurebiochemie.
Biologie: Es kann eine Rolle bei der Zusammensetzung und Funktion der Zellmembran spielen.
Medizin: Die Forschung untersucht seine potenziellen gesundheitlichen Vorteile, einschließlich entzündungshemmender und kardiovaskulärer Wirkungen.
Industrie: HPA-Methylester könnte Anwendungen in funktionellen Lebensmitteln, Nahrungsergänzungsmitteln und Pharmazeutika finden.
Wirkmechanismus
- Der genaue Mechanismus, über den HPA-Methylester seine Wirkungen ausübt, ist ein aktives Forschungsgebiet.
- Es interagiert wahrscheinlich mit Zellmembranen, Signalwegen und Enzymen des Lipidstoffwechsels.
Wirkmechanismus
Target of Action
The primary targets of (all-Z)-6,9,12,15,18-Heneicosapentaenoic Acid Methyl Ester, also known as Heneicosapentaenoic acid methyl ester (HPA), are prostaglandin H (PGH) synthase and 5-lipoxygenase . These enzymes play a crucial role in the synthesis of eicosanoids, which are signaling molecules that mediate inflammation and immunity.
Mode of Action
HPA is a poor substrate for both PGH synthase and 5-lipoxygenase . It retains the ability to rapidly inactivate pgh synthase . This suggests that HPA can modulate the production of eicosanoids, thereby influencing inflammatory responses.
Biochemical Pathways
HPA affects the arachidonic acid pathway. It exhibits strong inhibition of arachidonic acid synthesis from linoleic acid . Arachidonic acid is a precursor for the synthesis of eicosanoids. By inhibiting its synthesis, HPA can potentially downregulate the production of these signaling molecules.
Pharmacokinetics
In certain formulations, HPA methyl ester may serve as a prodrug . This means it can enhance the cellular uptake of HPA before being converted into free acid by esterases . This process can increase the bioavailability of HPA, allowing it to exert its effects more efficiently.
Result of Action
The molecular and cellular effects of HPA’s action primarily involve the modulation of eicosanoid production. By inhibiting the synthesis of arachidonic acid and inactivating PGH synthase, HPA can potentially reduce the production of eicosanoids . This can have downstream effects on inflammation and immune responses.
Action Environment
The action, efficacy, and stability of HPA can be influenced by various environmental factors. For instance, the formulation in which HPA methyl ester is administered can affect its function as a prodrug
Vorbereitungsmethoden
Synthetische Routen: Detaillierte synthetische Routen für HPA-Methylester sind nicht allgemein dokumentiert. Es kann durch Verfahren der Lipidchemie synthetisiert werden.
Industrielle Produktion: Industrielle Produktionsverfahren für HPA-Methylester werden nicht häufig berichtet.
Analyse Chemischer Reaktionen
Reaktivität: HPA-Methylester kann verschiedene Reaktionen eingehen, einschließlich Oxidation, Reduktion und Substitution.
Häufige Reagenzien und Bedingungen: Spezifische Reagenzien und Bedingungen hängen von der gewünschten Transformation ab. Zum Beispiel
Hauptprodukte: Die bei diesen Reaktionen entstehenden Hauptprodukte wären Derivate von HPA-Methylester mit modifizierten funktionellen Gruppen.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen: Andere langkettige mehrfach ungesättigte Fettsäuren wie EPA und Docosahexaensäure (DHA) weisen Ähnlichkeiten mit HPA-Methylester auf.
Einzigartigkeit: Die einzigartige Struktur von HPA-Methylester mit dem zusätzlichen Kohlenstoffatom am Carboxyl-Ende unterscheidet sie von anderen Fettsäuren
Eigenschaften
IUPAC Name |
methyl (6Z,9Z,12Z,15Z,18Z)-henicosa-6,9,12,15,18-pentaenoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-2/h4-5,7-8,10-11,13-14,16-17H,3,6,9,12,15,18-21H2,1-2H3/b5-4-,8-7-,11-10-,14-13-,17-16- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWHAHPVYEMPWTO-JEBPEJKESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301345240 | |
| Record name | Heneicosapentaenoic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301345240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65919-53-1 | |
| Record name | Heneicosapentaenoic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301345240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl 6-bromo-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B592331.png)

![tert-Butyl 6-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate](/img/structure/B592334.png)

![Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B592339.png)





![Tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B592347.png)

![Tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B592349.png)

